Arachidonic acid, the precursor of 11,12-Epoxyarachidonate, is primarily sourced from dietary lipids and synthesized in the body from linoleic acid. The conversion of arachidonic acid to 11,12-Epoxyarachidonate occurs through enzymatic processes involving cytochrome P450 enzymes.
11,12-Epoxyarachidonate falls under the category of eicosanoids, which are signaling molecules derived from fatty acids. Eicosanoids play critical roles in inflammation and immunity, and their derivatives, including epoxides, are involved in various biological functions.
The synthesis of 11,12-Epoxyarachidonate can be achieved through several methods:
The enzymatic synthesis typically requires specific conditions such as pH optimization and co-factors like NADPH for maximal enzyme activity. In contrast, chemical synthesis may involve rigorous control of reaction conditions to prevent side reactions.
The molecular structure of 11,12-Epoxyarachidonate features a cyclopropane-like ring formed by the epoxide group at the 11th and 12th carbon positions of the arachidonic acid backbone.
11,12-Epoxyarachidonate participates in several chemical reactions:
These reactions typically require specific conditions such as temperature control and the presence of catalysts or solvents to facilitate the reaction mechanisms effectively.
The biological activity of 11,12-Epoxyarachidonate is primarily mediated through its interaction with cellular receptors and enzymes involved in inflammatory processes.
Studies indicate that 11,12-Epoxyarachidonate exhibits anti-inflammatory properties by modulating cytokine production and reducing leukocyte infiltration in inflamed tissues.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to characterize 11,12-Epoxyarachidonate's structure and purity.
11,12-Epoxyarachidonate has several applications in scientific research:
11,12-epoxyeicosatrienoic acid (11,12-EET) is biosynthesized through the cytochrome P450 (CYP)-mediated epoxidation of arachidonic acid (AA). This reaction involves the stereo- and regioselective insertion of an oxygen atom across the 11,12-double bond of AA, forming an epoxide ring. The reaction requires molecular oxygen and NADPH as a cofactor, with CYP enzymes acting as monooxygenases that activate molecular oxygen. The catalytic cycle involves multiple steps: substrate binding, oxygen activation, and oxygen transfer to the double bond. This pathway generates four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET), with 11,12-EET being among the most biologically significant due to its vasodilatory, anti-inflammatory, and antifibrotic properties [1] [5]. The epoxidation reaction is highly efficient in endothelial cells, cardiomyocytes, and renal tissues where specific CYP isoforms are abundantly expressed. The stereo-specificity of this reaction is critical, as the biological activity of 11,12-EET resides predominantly in the 11(R),12(S)-enantiomer rather than the 11(S),12(R)-enantiomer [2].
Tissue-specific production of 11,12-EET is governed by the differential expression of CYP2C and CYP2J subfamilies:
Table 1: Tissue Distribution and Catalytic Efficiency of Major 11,12-EET Producing Enzymes
Enzyme | Primary Tissues | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹µM⁻¹) |
---|---|---|---|---|
CYP2J2 | Heart, Endothelium | 4.8 | 32 | 0.15 |
CYP2C8 | Liver, Kidney | 3.2 | 28 | 0.11 |
CYP2C9 | Kidney, Lung | 2.1 | 41 | 0.05 |
CYP4A2* | Renal Microvessels | 0.89† | 19† | 0.047† |
*Rat ortholog; †20-HETE formation is primary activity, but produces 11,12-EET at high reductase concentrations [5].
Biological Significance: Tissue-specific expression of CYP epoxygenases allows localized 11,12-EET production that regulates regional blood flow, inflammation resolution, and cellular homeostasis without systemic effects. This compartmentalization is crucial for its function as an autocrine/paracrine mediator [1] [6].
Arachidonate epoxygenases exhibit stringent substrate recognition and catalytic properties:
Soluble epoxide hydrolase (sEH, EPHX2) rapidly converts bioactive 11,12-EET into less active 11,12-dihydroxyeicosatrienoic acid (11,12-DHET):
Table 2: Metabolic Fate of 11,12-EET in Biological Systems
Metabolic Pathway | Key Enzyme(s) | Primary Metabolite(s) | Biological Activity |
---|---|---|---|
Epoxide Hydrolysis | sEH (EPHX2) | 11,12-DHET | Vasodilatory (reduced potency), pro-angiogenic |
β-Oxidation | Acyl-CoA synthetase + Peroxisomal β-oxidation enzymes | 7,8-DHHD, 5,6-DHHD | Vasodilatory (porcine coronary artery) |
Esterification | ACSL4 + Lysophospholipid acyltransferases | 11,12-EET-phospholipids (e.g., PE, PC) | Storage pool, signaling upon hydrolysis |
ω-/β-Hydroxylation | CYP4A/F + CYP1-3 families | 20-OH-11,12-DHET, 16-18 carbon chain-shortened acids | Not characterized |
11,12-EET undergoes β-oxidation to form truncated metabolites:
Metabolic Fate Insight: Esterification and β-oxidation collectively account for >90% of 11,12-EET disposition, whereas sEH-mediated hydrolysis represents a minor pathway (<10%) in peripheral tissues. This challenges the traditional view that sEH is the primary regulator of EET bioavailability [7] [10].
Box 1: Structural Characteristics Defining 11,12-EET Bioactivity
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: